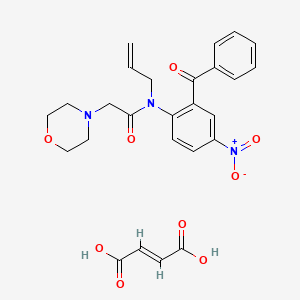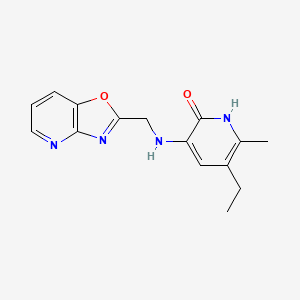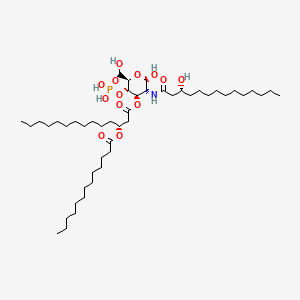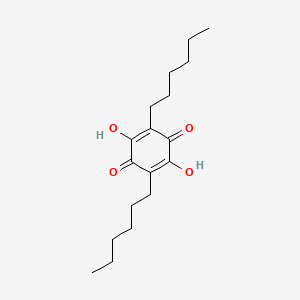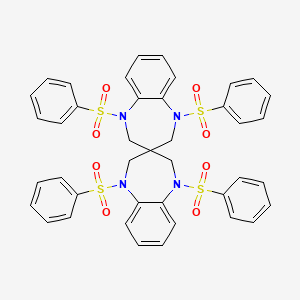![molecular formula C6H10O5 B12794097 Methyl 2-[(methoxycarbonyl)oxy]propanoate CAS No. 6288-11-5](/img/structure/B12794097.png)
Methyl 2-[(methoxycarbonyl)oxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NIOSH/FG1810850 is a compound that has garnered attention due to its unique properties and potential applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/FG1810850 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Selection of Precursors: Choosing the right precursors is crucial for the successful synthesis of NIOSH/FG1810850.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the compound.
Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of NIOSH/FG1810850 is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Synthesis: Large quantities of precursors are reacted under controlled conditions.
Automation: Automated systems are used to monitor and control the reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
NIOSH/FG1810850 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
NIOSH/FG1810850 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of NIOSH/FG1810850 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity and signal transduction.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
属性
CAS 编号 |
6288-11-5 |
|---|---|
分子式 |
C6H10O5 |
分子量 |
162.14 g/mol |
IUPAC 名称 |
methyl 2-methoxycarbonyloxypropanoate |
InChI |
InChI=1S/C6H10O5/c1-4(5(7)9-2)11-6(8)10-3/h4H,1-3H3 |
InChI 键 |
YYQQVTLVYLTGPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC)OC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
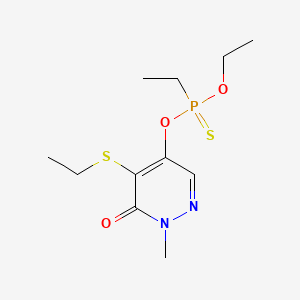
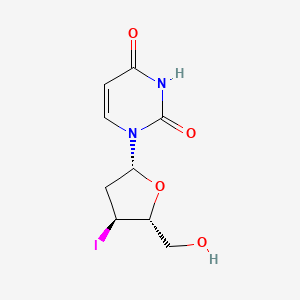
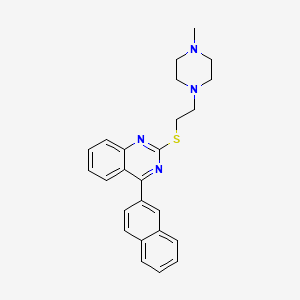
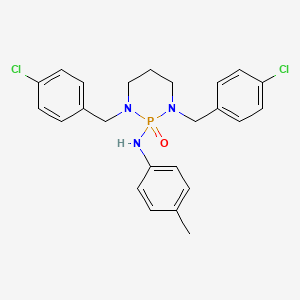
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
